3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde
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Overview
Description
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde is an organic compound with the molecular formula C13H21O. It is a derivative of indane, a bicyclic hydrocarbon, and features an aldehyde functional group. This compound is known for its unique structure, which includes a tetrahydroindane ring system with three methyl groups and an aldehyde group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-2-methyleneindane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarboxylic acid.
Reduction: 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indan-1-carbaldehyde: Similar structure but lacks the tetrahydro and trimethyl groups.
1,2,3,4-Tetrahydro-1-naphthaldehyde: Similar tetrahydro structure but with a naphthalene ring system.
2,3-Dihydro-1H-indene-1-carbaldehyde: Similar indane structure but with fewer hydrogen atoms.
Uniqueness
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde is unique due to its specific combination of a tetrahydroindane ring system with three methyl groups and an aldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
97999-29-6 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1,3,3-trimethyl-1,2,5,6,7,7a-hexahydroindene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-9-10-6-4-5-7-11(10)13(2,3)12(9)8-14/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
UHVOJLRLEOJYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCC=C2C(C1C=O)(C)C |
Origin of Product |
United States |
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